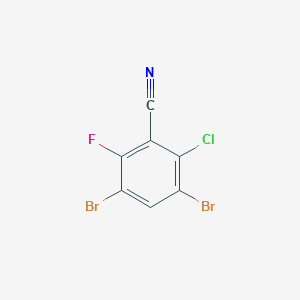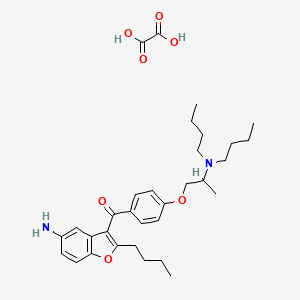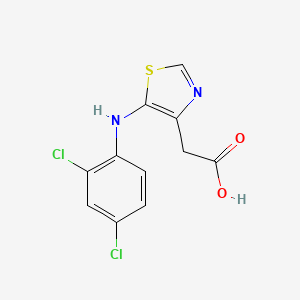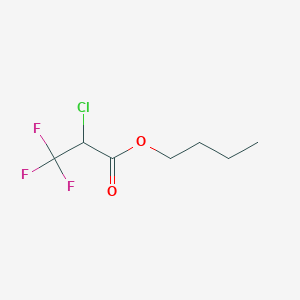
6-Chloro-3,5-dibromo-2-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3,5-dibromo-2-fluorobenzonitrile is an organic compound with the molecular formula C7HBr2ClFN It is a halogenated benzonitrile derivative, characterized by the presence of chlorine, bromine, and fluorine atoms on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,5-dibromo-2-fluorobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of a precursor benzonitrile compound. For instance, the introduction of bromine and chlorine atoms can be achieved through electrophilic aromatic substitution reactions using bromine and chlorine reagents under controlled conditions. The fluorine atom can be introduced via nucleophilic aromatic substitution using a suitable fluorinating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. This includes controlling the temperature, solvent, and reaction time to ensure efficient substitution of the halogen atoms on the benzene ring.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3,5-dibromo-2-fluorobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
6-Chloro-3,5-dibromo-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 6-Chloro-3,5-dibromo-2-fluorobenzonitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple halogen atoms can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dibromo-2-chloro-6-fluorobenzonitrile
- 3-Bromo-6-chloro-2-fluorobenzonitrile
- 5-Chloro-2-fluorobenzonitrile
Uniqueness
6-Chloro-3,5-dibromo-2-fluorobenzonitrile is unique due to the specific arrangement of halogen atoms on the benzene ring, which can significantly influence its chemical reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various synthetic and research applications.
Propiedades
IUPAC Name |
3,5-dibromo-2-chloro-6-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBr2ClFN/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLZHKGNMDGWTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)C#N)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBr2ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One](/img/structure/B12843295.png)




![2-Bromopyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B12843326.png)


![Potassium [1,1'-biphenyl]-2-sulfonate](/img/structure/B12843342.png)





